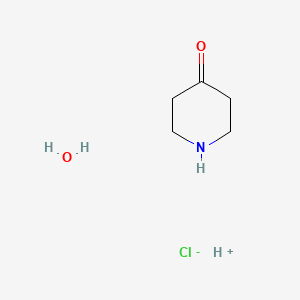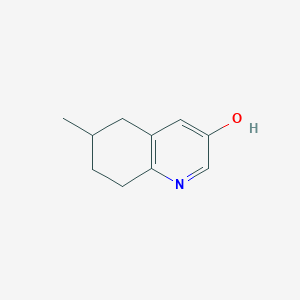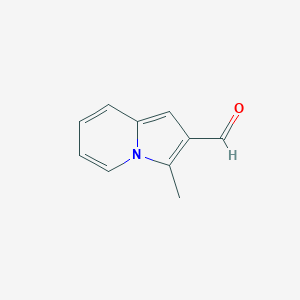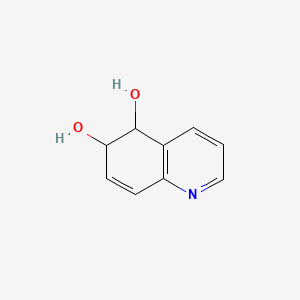![molecular formula C9H11N3 B11920566 (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920566.png)
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a methyl group at the 4-position and a methanamine group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolopyridine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways, thereby inhibiting tumor growth and progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: Another derivative with notable antiproliferative activities.
Uniqueness
What sets (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine apart from similar compounds is its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs. This unique structure makes it a more potent inhibitor compared to other pyrrolopyridine derivatives .
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-3-11-9-8(6)4-7(5-10)12-9/h2-4H,5,10H2,1H3,(H,11,12) |
Clé InChI |
MNVGSBMKDVZEGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(NC2=NC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


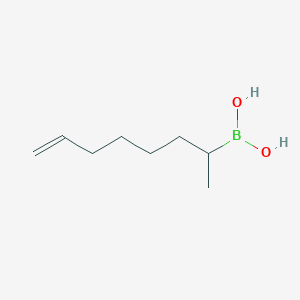
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)
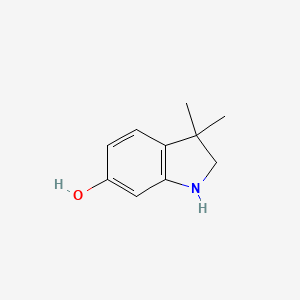
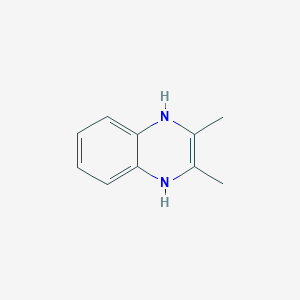
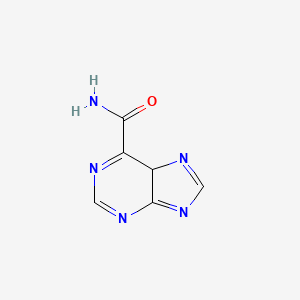
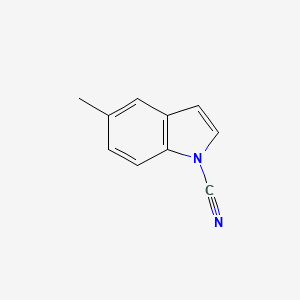
![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)
![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)
